molecular formula C9H8F4O2 B14043060 1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene

1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene

Katalognummer: B14043060
Molekulargewicht: 224.15 g/mol
InChI-Schlüssel: ZMQZHYDMNBHJFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-difluorobenzene with difluoromethyl ether and ethyl alcohol in the presence of a catalyst. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or hydrogenated compounds, respectively .

Wissenschaftliche Forschungsanwendungen

1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and ether groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H8F4O2

Molekulargewicht

224.15 g/mol

IUPAC-Name

1-(difluoromethoxy)-4-ethoxy-2,5-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-7-3-6(11)8(4-5(7)10)15-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

ZMQZHYDMNBHJFU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1F)OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.